2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
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Overview
Description
2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a complex organic compound that features a unique combination of azetidine and pyridazinone rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine ring is then functionalized through various reactions, such as Suzuki–Miyaura cross-coupling, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions, particularly with nucleophiles, to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, thereby modulating their activity . The pyridazinone moiety may also contribute to the compound’s overall biological activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-one, share similar reactivity and biological activities.
Pyridazinone Derivatives: Compounds like 6-methylpyridazin-3-one exhibit similar chemical properties and applications.
Uniqueness
2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is unique due to the combination of the azetidine and pyridazinone rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2-[[1-(4-ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-24-16-7-5-15(6-8-16)18(23)20-10-14(11-20)12-21-17(22)9-4-13(2)19-21/h4-9,14H,3,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHAVPOZXUMALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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